

An In-depth Technical Guide to 2,4-Dimethylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylthiazole

Cat. No.: B1360104

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylthiazole is a heterocyclic organic compound that serves as a versatile building block in organic synthesis and has found applications in the pharmaceutical, agrochemical, and flavor industries. This guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a focus on data and methodologies relevant to research and development professionals.

Chemical Identity and Properties

2,4-Dimethylthiazole, with the IUPAC name 2,4-dimethyl-1,3-thiazole, is a substituted thiazole ring system.^[1] The presence of methyl groups at the C2 and C4 positions influences its chemical reactivity and physical properties.

Physicochemical Data

The fundamental physicochemical properties of **2,4-dimethylthiazole** are summarized in the table below, providing a quick reference for experimental design and evaluation.

Property	Value	Reference
IUPAC Name	2,4-dimethyl-1,3-thiazole	[1]
CAS Number	541-58-2	[1] [2] [3]
Molecular Formula	C ₅ H ₇ NS	[1] [2]
Molecular Weight	113.181 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Strong, savory, meaty	[3]
Solubility	Soluble in organic solvents; limited in water	[3]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **2,4-dimethylthiazole**. Key spectral features are outlined below.

Spectroscopic Technique	Key Data and Observations
Mass Spectrometry (EI)	Major fragments observed at m/z values of 72.0, 71.0, 113.0, 39.0, and 42.0.
UV/Visible Spectrum	Data available from the NIST Chemistry WebBook. [2]
Gas Chromatography	Retention data is available for this compound. [2]

Synthesis and Reactivity

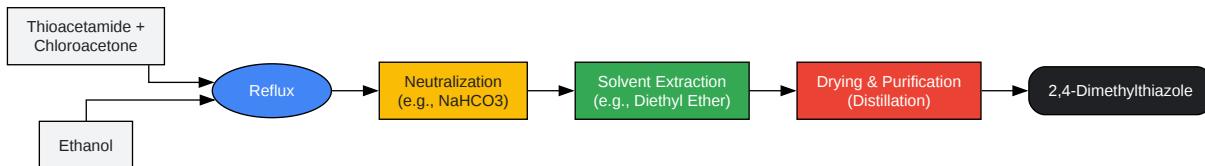
The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis is a classical and widely adopted method for preparing 2,4-disubstituted thiazoles like **2,4-dimethylthiazole**.

Hantzsch Thiazole Synthesis: Experimental Protocol

This protocol details the synthesis of **2,4-dimethylthiazole** from thioacetamide and chloroacetone.

Materials:

- Thioacetamide (CH_3CSNH_2)
- Chloroacetone ($\text{CH}_3\text{COCH}_2\text{Cl}$)
- Ethanol (or a similar polar solvent)
- Sodium bicarbonate (or a mild base)
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)
- Heating and stirring apparatus


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in ethanol.
- Addition of Reactant: To this stirring solution, add an equimolar amount of chloroacetone dropwise. The addition should be controlled to manage any exothermic reaction.
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Neutralization and Workup: After cooling to room temperature, the reaction mixture is neutralized with a mild base, such as a saturated solution of sodium bicarbonate, to quench the hydrochloric acid formed during the reaction.
- Extraction: The product is extracted from the aqueous mixture using an organic solvent like diethyl ether. The extraction is typically performed three times to ensure complete recovery.

- Drying and Evaporation: The combined organic layers are dried over an anhydrous drying agent, such as magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by distillation to yield pure **2,4-dimethylthiazole**.

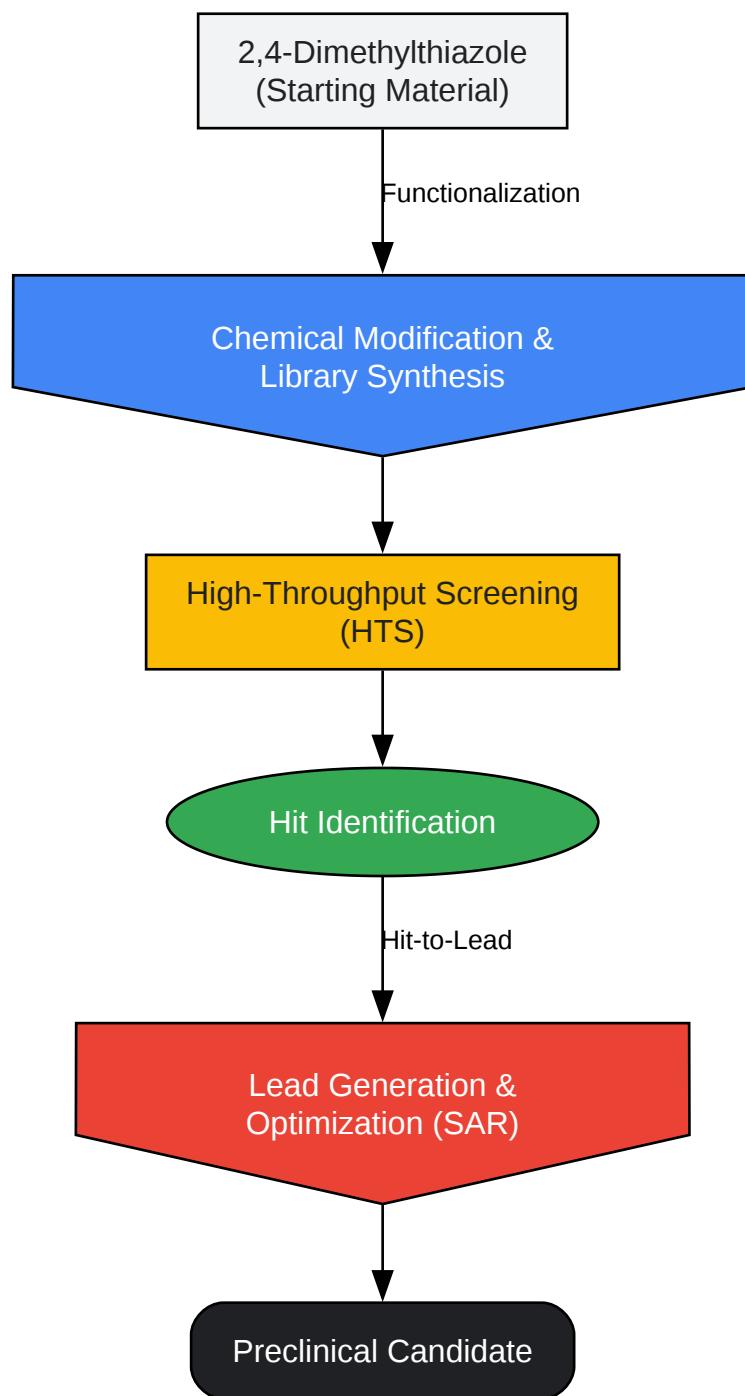
Logical Workflow of Hantzsch Synthesis

The following diagram illustrates the key steps and logical flow of the Hantzsch synthesis for **2,4-dimethylthiazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Hantzsch synthesis of **2,4-dimethylthiazole**.

Applications in Research and Drug Development


The thiazole moiety is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. **2,4-Dimethylthiazole** serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Role as a Synthetic Intermediate

The structure of **2,4-dimethylthiazole** offers several sites for further functionalization, making it a valuable starting material for creating libraries of compounds for drug discovery screening. The methyl groups and the C5 position of the thiazole ring can be modified to explore structure-activity relationships (SAR).

General Synthetic Pathway from Intermediate to Drug Candidate

The diagram below outlines a generalized workflow for how a simple intermediate like **2,4-dimethylthiazole** is advanced in a drug discovery program.

[Click to download full resolution via product page](#)

Caption: Generalized workflow from a chemical intermediate to a preclinical candidate.

Safety and Handling

2,4-Dimethylthiazole should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood. It may cause irritation upon contact with the skin or eyes.^[3] Users should consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Conclusion

2,4-Dimethylthiazole is a fundamental chemical entity with significant relevance in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the thiazole ring make it an important building block for the development of new pharmaceuticals and other functional organic molecules. This guide has provided the core technical information required by professionals to effectively utilize this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiazole, 2,4-dimethyl- [webbook.nist.gov]
- 3. CAS 541-58-2: 2,4-Dimethylthiazole | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dimethylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360104#iupac-name-for-2-4-dimethylthiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com